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Compound of Interest

Compound Name: Percoll

Cat. No.: B13388388

Technical Support Center: Percoll Gradient
Centrifugation

This guide provides troubleshooting advice and answers to frequently asked questions
regarding the use of Percoll for density gradient centrifugation. It is intended for researchers,
scientists, and drug development professionals to help ensure successful and reproducible cell,
organelle, and virus separations.

Frequently Asked Questions (FAQs)
Q1: What is Percoll and how does it form a gradient?

Percoll consists of colloidal silica particles (15-30 nm in diameter) coated with
polyvinylpyrrolidone (PVP), which makes it non-toxic to biological materials. Due to the
heterogeneity in particle size, a density gradient forms spontaneously when Percoll is
subjected to centrifugation.[1] This allows for the separation of biological particles based on
their buoyant density. Gradients can be pre-formed by high-speed centrifugation before adding
the sample, or they can be formed in situ by mixing the sample with the Percoll solution and
centrifuging them together.[1][2]

Q2: What is the difference between a discontinuous
(step) and a continuous (self-generating) gradient?
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A discontinuous or step gradient is created by carefully layering solutions of Percoll at different
densities on top of one another, with the highest density at the bottom. This method is often
used for separating cells that fall within distinct density ranges.[3][4]

A continuous or self-generating gradient is formed by centrifuging a homogeneous Percoll
solution at high g-forces.[1] The silica particles sediment to form a smooth density gradient.
This method is useful when the exact density of the target particles is unknown or for
separating particles with overlapping density ranges.

Q3: How do | prepare a stock solution of isotonic Percoll
(SIP)?

To prevent cells from shrinking or swelling due to osmotic pressure, Percoll must be made
isotonic to the physiological conditions of the cells.[2] A common method is to prepare a Stock
Isotonic Percoll (SIP) solution. This is typically done by mixing 9 parts of undiluted Percoll with
1 part of 1.5 M NaCl or 10x concentrated cell culture medium.[1] For subcellular particles that
may aggregate in the presence of salts, 2.5 M sucrose can be used instead. It is crucial to
verify the osmolality of the final solution with an osmometer to ensure experimental
reproducibility.

Q4: How should I store Percoll and prepared gradients?

Unopened Percoll can be stored at room temperature for up to five years.[1] Once opened, it
should be stored at 2°C to 8°C.[1] Pre-formed gradients can be stored for several weeks under
aseptic conditions without a change in their shape. If Percoll is frozen, it will form gradients
upon thawing and must be thoroughly mixed before use.

Q5: Do | need to remove Percoll after separating my
cells/particles?

Since Percoll is non-toxic and does not adhere to cell membranes, it is often not necessary to
remove it.[5] Cells can typically be transferred directly to culture systems.[5] However, if
removal is required for downstream applications, several methods are available. Living cells
can be washed by diluting the cell suspension with a physiological salt solution and pelleting
the cells through low-speed centrifugation (e.g., 200 x g for 2-10 minutes).[5] For smaller
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particles like viruses or subcellular organelles, a high-speed centrifugation step (e.g., 100,000 x
g) can be used to pellet the Percoll, leaving the biological material in the supernatant.[5]

Troubleshooting Guide
Issue 1: My cells are clumping in the Percoll gradient.

o Possible Cause: The temperature of the Percoll solution is too low.

o Solution: Ensure that the Percoll solution and all buffers are at room temperature. Using
cold Percoll can cause cells to aggregate.[3][6]

o Possible Cause: For subcellular particles, the presence of salts in the diluent is causing
aggregation.

o Solution: Use 0.25 M sucrose as the diluent instead of saline-based solutions when
working with organelles or viruses.[1][2]

Issue 2: The cell layers are not forming at the expected
densities.
o Possible Cause: Incorrect osmolality of the Percoll gradient.
o Solution: The buoyant density of cells is highly dependent on the osmolality of the
surrounding medium.[2] An increase in osmolality will cause cells to lose water and

become denser. Always measure the osmolality of your prepared Percoll solutions with an
osmometer to ensure consistency between experiments.

e Possible Cause: Incorrect centrifugation time or speed.

o Solution: The shape of a self-generating gradient is determined by the integrated effect of
g-force and time. If the gradient is too shallow, increase the centrifugation time or speed.
Conversely, if it is too steep, reduce the time or speed. Refer to the tables below for
recommended starting parameters.

o Possible Cause: Improper storage of opened Percoll.
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o Solution: Storing opened Percoll at room temperature instead of 2-8°C can affect its
properties and lead to inconsistent gradient formation.[7] If you suspect the Percoll stock
has been compromised, it is best to use a new bottle.[7]

Issue 3: My cells are not entering the gradient and
remain on top.

o Possible Cause: The density of the top layer of the gradient is too high for the cells to
penetrate.

o Solution: Ensure the starting density of your Percoll solution or the top layer of your step
gradient is lower than the density of your cells. You may need to empirically determine the
optimal density range for your specific cell type.[8][9]

o Possible Cause: The centrifugation force is too low.

o Solution: While high speeds are used to form the gradient, a lower speed is typically used
to band the cells. However, if cells are not entering the gradient, a slight increase in the g-
force during the cell separation step may be necessary. For pre-formed gradients, a spin
of 400 x g for 15-20 minutes is a common starting point for cells.

Issue 4: | am observing unexpected bands or poor
separation of red blood cells.

» Possible Cause: Red blood cell aggregation.

o Solution: Red blood cells can form aggregates (rouleaux), which can lead to the formation
of multiple, distinct bands that do not accurately reflect cell age or density.[10][11] This
aggregation can distort the separation. While this is a complex phenomenon, ensuring
proper washing of the cells and consistent experimental conditions may help minimize
variability.

Issue 5: The Percoll solution has gelled.

e Possible Cause: The pH of the solution is too low or there is a high concentration of divalent
cations.
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o Solution: Percoll can gel at a pH below 5.5. It can also be caused by divalent cations,
especially at higher temperatures. Ensure your buffers are within the recommended pH
range (5.5-10.0) and be mindful of the cation concentration in your diluents.

o Possible Cause: Autoclaving Percoll with salts or sucrose.

o Solution: Percoll should be autoclaved without any salts or sucrose present, as this will
cause it to gel or caramelize, respectively. If you need to sterilize a Percoll solution
containing these additives, use sterile filtration.

Data and Protocols
Quantitative Data Summary

Table 1: Recommended Centrifugation Forces for Self-Generating Gradients

Diluent for Isotonic Percoll Minimum Recommended g-force
0.15 M Saline ~10,000 x g[1]
0.25 M Sucrose ~25,000 x g[1][2]

Table 2: Factors Influencing Gradient Shape and Formation Time

Factor Effect
Centrifugation Time Longer time leads to a steeper gradient.
Centrifugation Speed (g-force) Higher g-force leads to a steeper gradient.

Steeper angles (closer to vertical) result in faster
Rotor Angle . _
gradient formation.[2]

Diluent Vi i Lower viscosity (e.g., in saline) leads to faster
iluent Viscosity _ _
gradient formation.[2]

- ) Higher initial concentration affects the final
Initial Percoll Concentration )
gradient shape.
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Key Experimental Protocols
Protocol 1: Preparation of a Self-Generating Percoll Gradient

» Prepare Stock Isotonic Percoll (SIP): Mix 9 volumes of undiluted Percoll with 1 volume of
1.5 M NacCl (for cells) or 2.5 M sucrose (for organelles).

e Dilute SIP: Dilute the SIP to the desired starting density using 0.15 M NaCl or 0.25 M

Sucrose.

o Centrifugation: Centrifuge the Percoll solution in a fixed-angle rotor. The exact time and
speed will depend on the rotor, desired gradient shape, and diluent used (see Tables 1 & 2).
A typical starting point is 30,000 x g for 15 minutes.

o Sample Loading: Once the gradient is formed, carefully layer the cell or particle suspension
on top of the gradient.

 |sopycnic Banding: Centrifuge the tube at a lower speed (e.g., 400 x g for 20 minutes) to
allow the particles to migrate to their isopycnic point (the point where their density equals the
density of the gradient).

Protocol 2: Preparation of a Discontinuous (Step) Percoll Gradient

o Prepare SIP: As described in Protocol 1.

o Create Density Layers: Prepare a series of Percoll dilutions of decreasing density from the
SIP. For example, you might prepare 70%, 50%, and 30% Percoll solutions.

o Layer the Gradient: Carefully layer the solutions into a centrifuge tube, starting with the
highest density at the bottom.[12] To avoid mixing, place the pipette tip against the wall of the
tube and dispense the liquid slowly.[13] A clear interface should be visible between each
layer.[14]

o Load Sample: Gently layer the cell suspension on top of the uppermost (least dense) layer.

» Centrifugation: Centrifuge at a low speed (e.g., 500 x g for 30 minutes) with the brake turned
off to avoid disturbing the layers upon stopping.[3][6] Cells will collect at the interfaces
between the layers that correspond to their density.
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Protocol 3: Washing and Removing Percoll from Cells

o Collect Cells: Carefully aspirate the desired cell band from the gradient.

» Dilute: Transfer the collected cell fraction to a new tube and dilute with at least 5 parts of a
physiological salt solution (e.g., PBS or saline) to 1 part of the Percoll/cell suspension.[5][15]

o Centrifuge: Pellet the cells by centrifuging at a low speed (e.g., 200 x g) for 2-10 minutes.[5]

o Repeat: Discard the supernatant and repeat the washing step 2-3 times to ensure complete

removal of Percoll.[5][15]

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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